molecular formula C7H3ClFN B1630290 2-Chloro-6-fluorobenzonitrile CAS No. 668-45-1

2-Chloro-6-fluorobenzonitrile

Cat. No.: B1630290
CAS No.: 668-45-1
M. Wt: 155.55 g/mol
InChI Key: XPTAYRHLHAFUOS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN. It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a nitrile group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

2-Chloro-6-fluorobenzonitrile primarily targets the process of cellulose synthesis . Cellulose is a complex carbohydrate that forms the structural component of the plant cell wall and plays a crucial role in maintaining the structural integrity of plant cells.

Mode of Action

As an inhibitor of cellulose synthesis, this compound interferes with the formation of cellulose chains within the plant cells . This disruption in cellulose synthesis can lead to changes in cell wall structure and function.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluorobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cellulose synthesis . It interacts with enzymes involved in the synthesis of cellulose, such as cellulose synthase. By inhibiting this enzyme, this compound disrupts the production of cellulose, which is a crucial component of the cell wall in plants and some microorganisms . This interaction is essential for studying the mechanisms of cellulose synthesis and developing new strategies for controlling plant growth and development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits the synthesis of cellulose, leading to weakened cell walls and altered cell morphology . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of cellulose synthase . In diatoms, for example, this compound inhibits extracellular adhesive production, resulting in a loss of motility and a lack of permanent adhesion .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cellulose synthase and inhibiting its activity . This inhibition prevents the polymerization of glucose molecules into cellulose chains, thereby disrupting the formation of the cell wall . The compound’s interaction with cellulose synthase involves specific binding interactions that block the enzyme’s active site, preventing substrate access and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the inhibitory effects on cellulose synthesis are reversible upon removal of the compound, indicating that its impact is dependent on continuous exposure . Long-term exposure to this compound can lead to persistent changes in cell wall structure and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellulose synthesis . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific concentration is required to achieve significant inhibition of cellulose synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellulose synthesis . It interacts with enzymes such as cellulose synthase, which catalyzes the polymerization of glucose into cellulose chains . The compound’s inhibition of this enzyme affects the overall metabolic flux and levels of metabolites involved in cellulose production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness as a cellulose synthesis inhibitor .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, this compound can be prepared by reacting 2-chlorobenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a catalyst like perfluoroalkyl oxa-carboxylic acid derivative. The reaction typically occurs in an aprotic polar solvent like tetramethylene sulfone at temperatures ranging from 180°C to 250°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-fluorobenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzonitrile
  • 2-Chloro-6-methoxybenzonitrile
  • 2-Fluorobenzonitrile

Uniqueness

2-Chloro-6-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This dual substitution pattern allows for selective reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-chloro-6-fluorobenzonitrile
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InChI

InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTAYRHLHAFUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216919
Record name 2-Chloro-6-fluorobenzonitrile
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Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline powder; [MSDSonline]
Record name 2-Chloro-6-fluorobenzonitrile
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CAS No.

668-45-1
Record name 2-Chloro-6-fluorobenzonitrile
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Record name 2-Chloro-6-fluorobenzonitrile
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Record name 2-Chloro-6-fluorobenzonitrile
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Record name 2-chloro-6-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A solution of 120 g (2 mols) of potassium fluoride in 100 ml of water was treated first with 30 ml of a 50% strength aqueous solution of benzyldodecyl-ammonium chloride and then with a solution of 186 g (1 mol) of 2-nitro-6-chloro-benzonitrile in 250 ml of toluene. The reaction mixture was heated to 105° C. for 8 hours. After cooling, the organic phase was separated off and the aqueous phase was extracted with chloroform. The organic phase and the chloroform extracts were combined and washed and then freed from the organic solvent by distillation. On distillation of the residue, 35 g of 2-chloro-6-fluoro-benzonitrile (boiling point: 105°-108° C./15 mm Hg) were obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Name
benzyldodecyl-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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